Mono-Chloroacetyl vs. Dichloroacetyl: Measurable Single-Site Electrophile Advantage
Direct head-to-head comparison of the title compound (monochloroacetyl derivative, CAS 64202-34-2) with its gem-dichloro congener (CAS 72156-52-6) reveals a critical functional-group difference: the title compound possesses a single chlorine atom at the α-carbon, enabling exclusive mono-substitution chemistry, whereas the dichloro analog carries two chlorine atoms at the same position, creating a second electrophilic site that can undergo sequential or competitive substitution [1]. The predicted boiling point of the title compound (253.3 ± 42.0 °C) versus the dichloro analog (262.2 °C at 760 mmHg) indicates a slightly lower intermolecular interaction energy, consistent with the absence of the second polarized C–Cl dipole .
| Evidence Dimension | Number of reactive α-chloro substituents and predicted boiling point |
|---|---|
| Target Compound Data | 1 × Cl; bp 253.3 ± 42.0 °C (predicted) |
| Comparator Or Baseline | 2,2-Dichloro-1-(2-thioxo-1-imidazolidinyl)ethanone (CAS 72156-52-6): 2 × Cl; bp 262.156 °C at 760 mmHg (predicted) |
| Quantified Difference | 1 fewer reactive chloro group; bp ~8.9 °C lower |
| Conditions | Predicted physicochemical properties; experimental melting point for target: 143–145 °C (EtOH) |
Why This Matters
A single monochloro electrophilic site narrows the product distribution to defined mono-adducts, reducing downstream purification burden and improving atom economy in library synthesis—an essential criterion when selecting a building block for parallel medicinal chemistry.
- [1] ichemistry.cn. CAS 72156-52-6: Ethanone,2,2-dichloro-1-(2-thioxo-1-imidazolidinyl)-. Available at: http://www.ichemistry.cn/chemistry/72156-52-6.htm View Source
